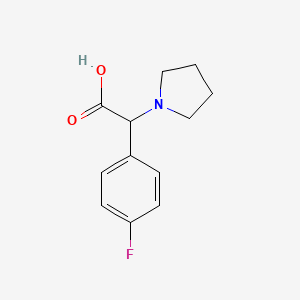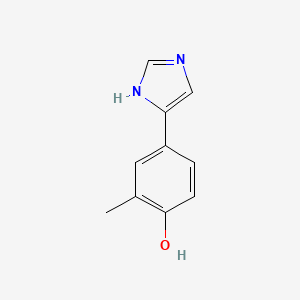![molecular formula C18H22FN3O2 B12109231 [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone is a complex organic compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. One common method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Another approach includes the reductive cyclization of 2-azidobenzaldehydes with amines . These reactions are often carried out under specific conditions, such as in the presence of oxygen as the terminal oxidant and using solvents like DMSO.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce byproducts. Metal-catalyzed synthesis generally produces good to excellent yields with minimal formation of byproducts .
化学反応の分析
Types of Reactions
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and oxane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other proteins and receptors, modulating various biological pathways.
類似化合物との比較
Similar Compounds
- 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
Compared to similar compounds, [4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone stands out due to its unique combination of the indazole and piperidine rings, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
特性
分子式 |
C18H22FN3O2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C18H22FN3O2/c19-14-1-2-15-16(11-14)20-21-17(15)12-3-7-22(8-4-12)18(23)13-5-9-24-10-6-13/h1-2,11-13H,3-10H2,(H,20,21) |
InChIキー |
VIQSIUCILUCKNL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=C3C=CC(=CC3=NN2)F)C(=O)C4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)





![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
